molecular formula C18H18BrN5O B6436848 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2549024-90-8

6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Cat. No.: B6436848
CAS No.: 2549024-90-8
M. Wt: 400.3 g/mol
InChI Key: HBMPJADRELKOJN-UHFFFAOYSA-N
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Description

6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetically accessible quinazoline derivative designed as a key chemical probe in kinase research. Its core structure is engineered to interact with the ATP-binding site of various protein kinases. The compound features a quinazoline scaffold, a well-established pharmacophore in kinase inhibition, substituted at the 4-position with a piperidine moiety that enhances selectivity. This piperidine is further functionalized with a pyrazinyloxy methyl group, a critical structural element that influences the compound's binding affinity and physicochemical properties. Primary research applications for this compound include its use as a starting point in structure-activity relationship (SAR) studies to develop more potent or selective kinase inhibitors. It serves as a versatile synthetic intermediate, with the bromo substituent at the 6-position of the quinazoline ring providing a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse chemical libraries for high-throughput screening. Researchers utilize this compound to investigate intracellular signaling pathways and to study the biological consequences of modulating specific kinase targets in cellular models of disease. Its mechanism of action involves competitive binding at the kinase domain, thereby potentially inhibiting phosphorylation events and downstream signal transduction. This makes it a valuable tool for probing the complex landscape of kinome signaling in oncology, immunology, and neuroscience research.

Properties

IUPAC Name

6-bromo-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c19-14-1-2-16-15(9-14)18(23-12-22-16)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMPJADRELKOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazoline Core: Starting with a suitable quinazoline precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Linking the Pyrazine Moiety: The final step involves the formation of the pyrazin-2-yloxy linkage, typically achieved through etherification reactions using pyrazine derivatives and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

A2A Adenosine Receptor Antagonists

Several quinazoline derivatives with piperidine or alkylpiperidine substituents at the 4-position have been studied as A2A adenosine receptor (A2AR) antagonists (Table 1).

Table 1: Key A2AR Antagonists Based on Quinazoline Scaffold

Compound Substituents at C4 Position hA2AR Affinity (Ki, nM) Functional Antagonism (IC50, µM) Solubility Improvement
5m Aminopentylpiperidine 5 6 Moderate
9x 4-[(Piperidin-1-yl)methyl]aniline 21 9 High
10d Aminopentylpiperidine 15 5 High
Target Compound 4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl Not reported Not reported Predicted high
  • This substituent may enhance solubility compared to alkyl chains in 5m, as seen in 9x and 10d, where polar groups improved aqueous solubility without compromising A2AR affinity .
  • Activity Gaps : While 5m and 10d exhibit sub-10 µM IC50 values, the target compound’s functional antagonism remains uncharacterized. Its bromine atom at C6 may sterically hinder receptor interactions compared to smaller substituents (e.g., fluoro in other derivatives) .

Antifungal Quinazoline Derivatives

6-Bromo-4-alkylthioquinazolines (e.g., compound 17 ) demonstrate moderate antifungal activity (Table 2).

Table 2: Antifungal Activity of 6-Bromo-4-Substituted Quinazolines

Compound C4 Substituent Inhibition Rate (%) at 50 µg/mL (F. graminearum)
17 (R = -CH2OC2H5) Ethoxyethylthio 63.8
Target Compound 4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl Not tested
  • Key Differences : The target compound’s piperidine-pyrazine side chain replaces the thioether group in 17 , likely redirecting its bioactivity from antifungal to receptor-modulating roles. The bromine at C6 is conserved, but the larger substituent at C4 may reduce membrane permeability compared to smaller thioether groups .

Piperidine-Containing Analogues in Neurodegenerative Disease

Piperidine derivatives like 10b and 18c (non-quinazoline scaffolds) show anti-Alzheimer’s activity via acetylcholinesterase inhibition .

Biological Activity

6-Bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H22BrN5OC_{19}H_{22}BrN_{5}O, with a molecular weight of approximately 420.5 g/mol. Its structure includes a quinazoline core substituted with a bromine atom and a piperidine ring linked through a pyrazinyl ether.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in cancer biology. Quinazoline derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR) . The compound may also influence biochemical pathways related to cell cycle regulation, apoptosis, and signal transduction.

Biological Activity

Research has demonstrated that quinazoline derivatives exhibit a range of biological activities:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives targeting CDK4 have been noted for their ability to halt cell cycle progression .
  • Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess antimicrobial properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : There is evidence that quinazoline derivatives can modulate inflammatory responses, which may be beneficial in conditions like arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeInhibition of cancer cell growth
AntimicrobialPotential against bacterial and fungal infections
Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various quinazoline derivatives on A549 lung cancer cells. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity .
  • Mechanistic Studies : Molecular docking studies revealed that this compound could effectively bind to the active sites of CDK4 and EGFR, suggesting a mechanism for its observed biological activities .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .

Q & A

Q. What are the key synthetic pathways for 6-bromo-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, brominated quinazoline cores can react with piperidine derivatives under polar aprotic solvents (e.g., dimethylformamide) at controlled temperatures (60–80°C) to form the target structure. Catalysts like palladium or copper are often used to facilitate cross-coupling steps, with yields optimized by adjusting stoichiometry and reaction time . Purification via column chromatography or recrystallization in solvents like ethanol ensures >95% purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and piperidine-pyrazine linkage.
  • High-Performance Liquid Chromatography (HPLC): Monitors purity and identifies byproducts.
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
  • Thin-Layer Chromatography (TLC): Tracks reaction progress using silica gel plates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the bromo substituent and piperidine-pyrazine moiety in biological activity?

SAR studies should systematically modify substituents while retaining the quinazoline core. For instance:

  • Replace the bromo group with chloro or methoxy to assess steric/electronic effects.
  • Vary the pyrazine oxygen's position to study hydrogen-bonding interactions. Biological assays (e.g., kinase inhibition or cytotoxicity screens) can correlate structural changes with activity. Docking studies (e.g., AutoDock Vina) predict binding modes to targets like EGFR or PARP .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for quinazoline derivatives?

Discrepancies often arise from oversimplified force fields in simulations. To address this:

  • Use hybrid QM/MM (quantum mechanics/molecular mechanics) methods for accurate binding energy calculations.
  • Validate in silico hits with orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional effects).
  • Iterate designs using feedback loops between machine learning models and wet-lab data .

Q. How can the compound's solubility and stability be optimized for in vivo studies without compromising activity?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
  • Formulation: Use cyclodextrins or lipid nanoparticles to improve aqueous solubility.
  • Stability Studies: Conduct accelerated degradation tests under varied pH/temperature to identify vulnerable functional groups (e.g., bromo substituent’s susceptibility to hydrolysis) .

Q. What experimental designs ensure reproducibility in synthesizing and testing analogues of this compound?

  • Split-Plot Designs: Optimize reaction variables (e.g., solvent, catalyst loading) systematically .
  • Quality-by-Design (QbD): Define critical process parameters (CPPs) and material attributes (CMAs) for scalable synthesis.
  • Blinded Assays: Minimize bias in biological testing by randomizing sample batches and using external validators .

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